molecular formula C32H37NO9 B303689 Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Cat. No. B303689
M. Wt: 579.6 g/mol
InChI Key: ULWCPMHLOXRRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, commonly known as DMQDD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMQDD is a member of the quinoline family and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of DMQDD is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins, including topoisomerase II, cyclooxygenase-2, and nuclear factor-kappa B. DMQDD has also been shown to induce apoptosis in cancer cells and inhibit viral replication.
Biochemical and Physiological Effects:
DMQDD has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. DMQDD has also been reported to inhibit the production of inflammatory mediators and reduce inflammation. In addition, DMQDD has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DMQDD has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high yield and purity. DMQDD has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are limitations to using DMQDD in lab experiments. It is a relatively new compound and its pharmacokinetics and pharmacodynamics are not fully understood. In addition, DMQDD may have limited solubility in certain solvents, which may affect its bioavailability.

Future Directions

There are several future directions for DMQDD research. One area of interest is the development of DMQDD-based drugs for the treatment of cancer, viral infections, and inflammatory diseases. Another area of interest is the study of DMQDD's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of DMQDD and its pharmacokinetics and pharmacodynamics. Overall, DMQDD has shown promising potential in scientific research and warrants further investigation.

Synthesis Methods

DMQDD has been synthesized using various methods, including a one-pot synthesis, a multi-step synthesis, and a green synthesis. The most commonly used method is the one-pot synthesis, which involves the reaction of 2-methylquinoline-3-carboxylic acid, 4-methoxybenzaldehyde, and 3,4,5-trimethoxybenzaldehyde in the presence of diethyl malonate and ammonium acetate. This method has been reported to yield DMQDD in high yield and purity.

Scientific Research Applications

DMQDD has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities. DMQDD has also been reported to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Molecular Formula

C32H37NO9

Molecular Weight

579.6 g/mol

IUPAC Name

diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C32H37NO9/c1-8-41-31(35)25-17(3)33-22-16-21(18-10-12-20(37-4)13-11-18)27(32(36)42-9-2)29(34)28(22)26(25)19-14-23(38-5)30(40-7)24(15-19)39-6/h10-15,21,26-27,33H,8-9,16H2,1-7H3

InChI Key

ULWCPMHLOXRRSC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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